molecular formula C11H10N4 B14862835 1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole

1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole

Cat. No.: B14862835
M. Wt: 198.22 g/mol
InChI Key: UATPBWXEZMSRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that belongs to the class of imidazole-containing compounds This compound is characterized by its unique structure, which includes both imidazole and pyrazole rings

Preparation Methods

The synthesis of 1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-phenyl-3-methyl-2-pyrazolin-5-one with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1-methyl-5-phenyl-4H-imidazo[4,5-c]pyrazole

InChI

InChI=1S/C11H10N4/c1-15-11-9(7-12-15)13-10(14-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)

InChI Key

UATPBWXEZMSRLR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=N2)C3=CC=CC=C3

Origin of Product

United States

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